molecular formula C7H11N3O2 B13945285 8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 38074-20-3

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B13945285
CAS No.: 38074-20-3
M. Wt: 169.18 g/mol
InChI Key: REDXCMZCCZLQCV-UHFFFAOYSA-N
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Description

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a diazabicyclic compound serving as a specialized synthetic intermediate in medicinal chemistry . Its key research value lies in its application as a rigid, three-dimensional scaffold for structure-based drug design. Recent scientific investigations have identified this specific diazabicyclic moiety as a critical pharmacophore in the development of novel inhibitors targeting the KRAS-G12D mutation . This mutation is a prevalent oncogenic driver in numerous human cancers, particularly pancreatic ductal adenocarcinoma, and remains a challenging therapeutic target . In molecular docking studies, the protonated form of the 3,8-diazabicyclo[3.2.1]octane core has been shown to form crucial hydrogen bonds with key aspartate and glycine residues (Asp12 and Gly60) within the KRAS protein, a mechanism that contributes to selective anti-proliferative activity in mutated cell lines . This makes this compound a high-value building block for researchers designing and synthesizing new chemical entities in oncology drug discovery, especially for exploring non-covalent inhibition strategies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

38074-20-3

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

8-amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C7H11N3O2/c1-9-6(11)4-2-3-5(7(9)12)10(4)8/h4-5H,2-3,8H2,1H3

InChI Key

REDXCMZCCZLQCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CCC(C1=O)N2N

Origin of Product

United States

Preparation Methods

Cycloaddition Approach via 3-Oxidopyraziniums

A recent and highly informative synthetic route involves the use of 3-oxidopyrazinium salts as 1,3-dipoles in cycloaddition reactions with acrylate and acrylic acid derivatives, yielding 3,8-diazabicyclo[3.2.1]octane derivatives including the target compound or its close analogues.

  • Key Steps:

    • Preparation of 3-oxidopyrazinium salts by regioselective quaternization of 2(1H)-pyrazinones followed by N-deprotonation.
    • 1,3-Dipolar cycloaddition of these salts with acrylates (e.g., methyl acrylate, tert-butyl acrylate) at room temperature or mild heating.
    • The reaction produces predominantly 3,8-diazabicyclo[3.2.1]octane products in yields ranging from 51% to 73%, depending on the dipolarophile used.
    • Minor formation of 2,5-diazabicyclo[2.2.2]octane isomers occurs via a Wagner–Meerwein rearrangement of the initial [3.2.1] adducts.
    • When acrylic acids are used instead of esters, tricyclic fused lactone-lactam systems can be obtained after rearrangement and lactonization.
  • Reaction Conditions:

    • Solvent: Acetonitrile preferred for optimal yields.
    • Base: Triethylamine to generate the 3-oxidopyrazinium ylide.
    • Temperature: Generally room temperature; heating up to 80 °C for less reactive dipolarophiles.
    • Time: 0.75 to 6 hours depending on substrates.
  • Representative Data Table of Cycloaddition Yields:

Entry Dipolarophile (R) Temp (°C) Time (h) 3,8-Diazabicyclo[3.2.1]octane Yield (%) 2,5-Diazabicyclo[2.2.2]octane Yield (%)
1 Methyl acrylate (CH3) rt 0.75 73 4
2 tert-Butyl acrylate (t-Bu) rt 1.5 63 7
3 Methyl crotonate (CH3, CH3) rt 6 51 0
13 Methyl 2-phenyl acrylate rt 5 0 40
  • Mechanistic Insights:

    • The initial cycloaddition is a 1,3-dipolar addition forming the [3.2.1] bicyclic system.
    • Rearrangement to the [2.2.2] system occurs via a Wagner–Meerwein rearrangement involving a carbocation intermediate.
    • Acrylic acids lead to further lactonization yielding fused lactone-lactam tricyclic structures.
  • Advantages:

    • Mild reaction conditions.
    • Good regio- and stereoselectivity.
    • Access to highly functionalized bicyclic scaffolds.
    • Use of commercially available starting materials.

This method is detailed extensively in a 2024 publication in The Journal of Organic Chemistry by Riesco-Llach et al.

Synthesis from Pyroglutamic Acid via Amide Activation and Reductive Cyclization

An alternative and efficient synthetic route to 3,8-diazabicyclo[3.2.1]octane derivatives involves:

  • Starting material: Pyroglutamic acid.
  • Key transformation: Amide activation followed by reduction and cyclization of a nitroenamine intermediate.
  • This approach allows synthesis of methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) and 3-substituted analogues.
  • The method provides good yields and facilitates access to various substituted bicyclic amines.
  • The synthetic scheme includes:
    • Conversion of pyroglutamic acid to a lactam intermediate.
    • Formation of nitroenamine through nitration.
    • Reductive cyclization to close the bicyclic ring system.

This method was reported in Tetrahedron Letters (2006) and further elaborated in subsequent medicinal chemistry studies.

Bis-Epoxidation and Amine Cyclization Route

Another preparation pathway involves:

  • Starting from mesylated pyrrolidin-3,4-diol or related diols.
  • Treatment with ammonia or alkyl/benzyl amines in inert solvents under autoclave conditions (24–48 h).
  • This leads to bicyclic amine formation, including 3,8-diazabicyclo[3.2.1]octane derivatives.
  • The process may involve:
    • Mesylation of diols using mesyl chloride in the presence of bases.
    • Subsequent nucleophilic displacement by amines.
    • Cyclization under heat and pressure.
  • Purification is achieved by standard chromatographic or distillation techniques.

This method is documented in patent literature describing heteropolycycle synthesis via bis-epoxidation and amine cyclization.

Other Notes on Preparation Conditions

  • The reactions involving amino acid amides and optically active carboxylic acids can yield diastereoisomeric salts, which can be separated by crystallization under controlled temperature (70–120 °C) and pressure (atmospheric preferred).
  • Extraction and hydrolysis steps can convert amides to amino acids or other derivatives.
  • Solvent choice, reaction time, and temperature are critical for optimizing yields and selectivity.

Summary Table of Preparation Methods

Methodology Key Starting Materials Key Steps Reaction Conditions Yield Range (%) Notes
3-Oxidopyrazinium Cycloaddition 2(1H)-pyrazinones, acrylates/acrylic acids Quaternization, N-deprotonation, cycloaddition RT to 80 °C, triethylamine, acetonitrile 51–73 High regioselectivity; rearrangement possible
Pyroglutamic Acid Amide Activation Pyroglutamic acid Amide activation, nitroenamine formation, reductive cyclization Various solvents, reductive conditions Good Efficient synthesis of 3-substituted analogues
Bis-Epoxidation and Amine Cyclization Mesylated diols, ammonia/alkyl amines Mesylation, nucleophilic substitution, cyclization Autoclave, inert solvents, 24–48 h Moderate-high Requires pressure; purification by chromatography
Amino Acid Amide Diastereoisomeric Salt Formation Amino acid amides, optically active carboxylic acids Salt formation, crystallization, extraction, hydrolysis 70–120 °C, atmospheric pressure Variable Useful for chiral resolution and amino acid synthesis

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can influence a range of physiological processes, including neurotransmission and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 8-amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be contextualized by comparing it to structurally related diazabicyclo derivatives. Key analogs include:

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

  • Structural Differences: A benzyl group replaces the amino substituent at position 7.
  • Synthesis : Prepared via cyclization of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid with acetic anhydride, followed by reduction using lithium aluminum hydride (LiAlH4) .
  • Physicochemical Properties: Forms stable dihydrochloride salts (m.p. 263.5–272°C with sublimation), whereas the amino derivative’s salts are more hygroscopic .

8-Methyl-3,8-diazabicyclo[3.2.1]octane

  • Structural Differences: Lacks the 2,4-dione and amino groups, existing as a secondary amine.
  • Synthesis : Derived from reduction of 3-substituted-8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones using LiAlH4 .
  • Pharmacology: Demonstrates analgesic properties, particularly in the 3-methyl-8-propinyl variant, but exhibits lower receptor affinity compared to amino-substituted derivatives due to reduced polarity .
  • Physicochemical Properties : Hygroscopic dihydrochloride salts; solubility decreases with longer alkyl chains .

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

  • Structural Differences: Features a methyl group at position 1 and lacks the amino substituent.
  • Synthesis : Prepared from camphor derivatives via multi-step functionalization .
  • Pharmacology: Used as a building block in nicotinic receptor modulators; the absence of an amino group limits hydrogen-bonding interactions but improves metabolic stability .
  • Physicochemical Properties : Higher melting point (m.p. >200°C) due to increased steric hindrance and reduced hygroscopicity .

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione

  • Structural Differences: Substitutes the amino group with a nitroso moiety.
  • Synthesis : Introduced via nitrosation reactions of the parent amine.
  • Physicochemical Properties: Lower stability under acidic conditions compared to the amino derivative .

Tabulated Comparison of Key Analogs

Compound Name Substituents Synthesis Method Pharmacological Activity Physicochemical Properties
This compound 8-NH2, 3-CH3 Reduction of dione precursors with LiAlH4 Potential CNS modulation (inferred) Hygroscopic salts; moderate aqueous solubility
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 8-CH3, 3-benzyl Cyclization of benzylpyrrolidine derivatives Analgesic candidate Stable dihydrochloride (m.p. 263–272°C)
8-Methyl-3,8-diazabicyclo[3.2.1]octane 8-CH3 LiAlH4 reduction of carbobenzyloxy diones Analgesic, diuretic Hygroscopic; low solubility in polar solvents
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 1,8,8-CH3 Camphor derivative functionalization Nicotinic receptor modulation High melting point; low hygroscopicity

Key Research Findings

  • Synthetic Flexibility: The diazabicyclo[3.2.1]octane scaffold permits diverse substitutions at positions 3 and 8, enabling tailored pharmacokinetic profiles. For example, amino groups enhance solubility, while benzyl or nitroso groups modify receptor binding .
  • Pharmacological Potential: Analogs with polar substituents (e.g., amino) show promise in CNS-targeted therapies due to improved blood-brain barrier penetration, whereas lipophilic derivatives (e.g., benzyl) may excel in peripheral applications .
  • Stability Challenges: Amino-substituted derivatives often require salt formation (e.g., dihydrochlorides) to mitigate hygroscopicity, complicating formulation .

Biological Activity

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (CAS No. 38074-20-3) is a bicyclic compound classified as a tropane alkaloid. Its unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Density1.346 g/cm³
Boiling Point336.2 °C at 760 mmHg
Melting PointNot Available

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Cytotoxicity : The compound has shown potential cytotoxic effects against different tumor cell lines, suggesting its utility in cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although detailed investigations are required to elucidate its efficacy against specific pathogens.
  • Neuropharmacological Effects : Its interaction with central nervous system receptors positions it as a candidate for further exploration in neuropharmacology.

The mechanism of action of this compound is believed to involve the modulation of neurotransmitter systems and interaction with specific receptors and enzymes due to its bicyclic structure. This allows for binding to various biological targets, influencing their activity and potentially leading to therapeutic effects.

Cytotoxicity Studies

A study published in PubMed explored the cytotoxic properties of related compounds, revealing that modifications in the molecular structure significantly influenced their potency against tumor cells. The findings suggest that similar modifications could enhance the cytotoxic effects of this compound .

Neuropharmacological Studies

Investigations into similar bicyclic compounds have shown interactions with neurotransmitter receptors such as dopamine and serotonin receptors . This suggests that this compound may also influence neurochemical pathways relevant to mood disorders and other neurological conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesNotable Biological Activity
8-Azabicyclo[3.2.1]octaneLacks amino and methyl groupsLimited activity
3-ChlorotropaneChlorine atom instead of aminoModerate neuroactivity
This compoundContains amino and methyl groupsHigh cytotoxicity potential

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